molecular formula C9H8N2O2 B12832968 5-amino-1H-indole-6-carboxylic acid

5-amino-1H-indole-6-carboxylic acid

Cat. No.: B12832968
M. Wt: 176.17 g/mol
InChI Key: IZGLAHMCZDTFTM-UHFFFAOYSA-N
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Description

5-amino-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in acidic media.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amino-substituted indoles .

Scientific Research Applications

5-amino-1H-indole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-indole-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,10H2,(H,12,13)

InChI Key

IZGLAHMCZDTFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)C(=O)O

Origin of Product

United States

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